molecular formula C22H25FN2O5S B6521031 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide CAS No. 896310-69-3

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B6521031
CAS No.: 896310-69-3
M. Wt: 448.5 g/mol
InChI Key: PWTZGTHTUKWILB-UHFFFAOYSA-N
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Description

N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide is an organic compound characterized by the presence of cyclohexene, furan, and benzene functional groups. This structure suggests a compound with potential biological activity and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with cyclohex-1-ene, furan, and 4-fluorobenzenesulfonyl chloride.

  • Step-by-Step Reaction

    • Cyclohex-1-ene Alkylation: : The cyclohex-1-ene undergoes alkylation to form 2-(cyclohex-1-en-1-yl)ethyl.

    • Coupling Reaction: : This intermediate reacts with ethanediamine to form N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamine.

    • Sulfonylation: : In the final step, N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamine is reacted with 4-fluorobenzenesulfonyl chloride, resulting in the target compound.

  • Reaction Conditions: : The reactions require specific conditions such as the use of catalysts, temperature control, and sometimes inert atmospheres to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the process is scaled up by optimizing parameters like reagent concentration, temperature, and reaction time. Use of flow reactors for continuous production can enhance efficiency and consistency. Purification techniques such as crystallization, distillation, or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide can undergo oxidation reactions, particularly at the cyclohexene and furan rings, resulting in the formation of epoxides and diketones, respectively.

  • Reduction: : Reduction reactions can reduce the double bonds in the cyclohexene and furan rings to form saturated rings.

  • Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions, especially on the benzene ring and the sulfonamide nitrogen.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reducing Agents: : Hydrogen gas in the presence of a catalyst like palladium or nickel is commonly used.

  • Solvents: : Common solvents include dichloromethane and tetrahydrofuran.

Major Products Formed

  • Oxidation Products: : Epoxides, diketones.

  • Reduction Products: : Saturated rings, alcohols.

  • Substitution Products: : Halogenated derivatives, nitrated compounds.

Scientific Research Applications

  • Chemistry: : Used as a building block for more complex molecules in organic synthesis.

  • Biology: : Investigated for its potential bioactivity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for potential therapeutic uses, including anti-inflammatory or anticancer properties.

  • Industry: : Employed as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets. For example, the sulfonamide moiety can inhibit enzymes like carbonic anhydrase, while the aromatic groups can engage in pi-stacking interactions with protein residues. These interactions may disrupt normal cellular processes, leading to the compound's observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Cyclohex-1-en-1-yl)ethyl]-N-(4-fluorophenyl)ethanediamide: : Lacks the sulfonyl group, resulting in different reactivity and biological activity.

  • N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide: : Substitution of fluorine with chlorine affects electronic properties and reactivity.

  • N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide: : Substitution of the sulfonyl group with a methyl group results in steric differences impacting reactivity.

Uniqueness

N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide's unique combination of cyclohexene, furan, and sulfonamide functional groups provides a distinct reactivity profile and potential for diverse biological activity, making it a valuable compound for further research.

This detailed overview should give you a comprehensive understanding of this compound, from its synthesis to its applications and unique features

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O5S/c23-17-8-10-18(11-9-17)31(28,29)20(19-7-4-14-30-19)15-25-22(27)21(26)24-13-12-16-5-2-1-3-6-16/h4-5,7-11,14,20H,1-3,6,12-13,15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTZGTHTUKWILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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